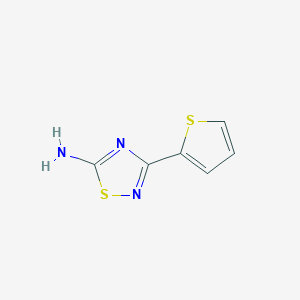

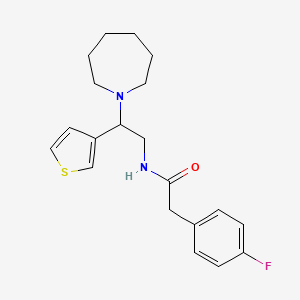

![molecular formula C19H26N2O3 B2409788 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide CAS No. 921793-40-0](/img/structure/B2409788.png)

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide” is a chemical compound . Its molecular formula is C₂₃H₂₇F₃N₂O₄S . The compound has a mass of 484.164±0 dalton .

Molecular Structure Analysis

The molecular structure of a compound can be represented by its canonical SMILES string. For this compound, the canonical SMILES string isCCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and more. For this compound, it has a solubility of 250g/L in organic solvents at 20 ℃ .Scientific Research Applications

Synthesis and Antibacterial Activity

A study detailed the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of novel analogs related to the compound, demonstrating promising antibacterial activity against specific strains such as Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to explore their antibacterial potential, exhibiting activity at non-cytotoxic concentrations, suggesting a beneficial profile for antibacterial applications (Palkar et al., 2017).

Cytotoxic Activity for Cancer Treatment

Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related to the compound of interest, showed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. These findings indicate the potential of such derivatives for cancer treatment, with specific compounds achieving significant in vivo efficacy against certain cancer models (Deady et al., 2005).

Novel Chemical Structures and Pharmacological Potential

A study on benzoxepine-1,2,3-triazole hybrids synthesized through a Cu-catalyzed azide–alkyne cycloaddition strategy revealed new chemical entities with potential antibacterial and anticancer properties. These hybrids showed particular effectiveness against Gram-negative bacteria, indicating their pharmacological promise (Kuntala et al., 2015).

Exploration of Chemical Synthesis Techniques

The compound's synthesis pathway could involve transformations seen in the creation of tetrahydrobenzofurans, showcasing innovative approaches to synthesizing complex organic structures. This area of research provides insights into new methodologies for creating compounds with potential therapeutic applications (Levai et al., 2002).

Mechanism of Action

properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-4-21-15-10-9-14(20-17(22)13-7-5-6-8-13)11-16(15)24-12-19(2,3)18(21)23/h9-11,13H,4-8,12H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRFCYYAQOMSSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3CCCC3)OCC(C1=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

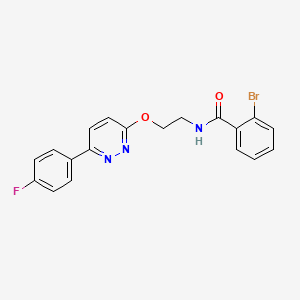

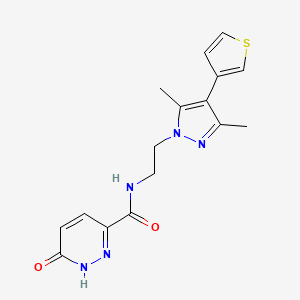

![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)

![4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2409711.png)

![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)

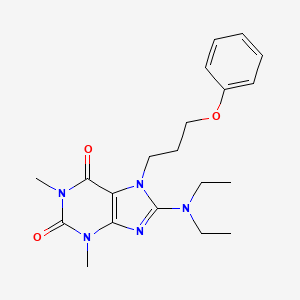

![2-(2-Methoxyethyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409715.png)

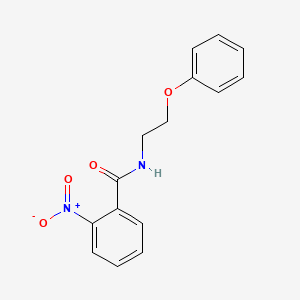

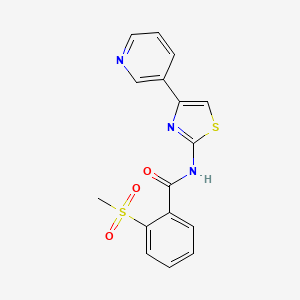

![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)

![4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2409723.png)

acetic acid](/img/structure/B2409726.png)